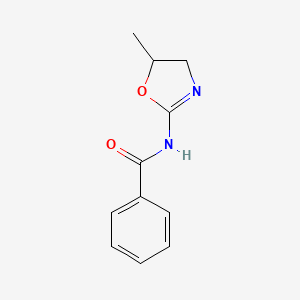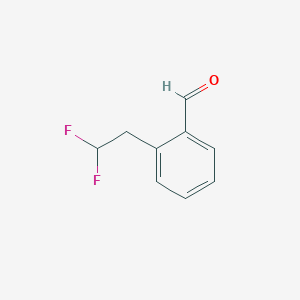
2-(2,2-Difluoroethyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Difluoroethyl)benzaldehyde is an organic compound with the molecular formula C9H8F2O. It is a benzaldehyde derivative where the benzene ring is substituted with a 2,2-difluoroethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethyl)benzaldehyde typically involves the introduction of a 2,2-difluoroethyl group to a benzaldehyde precursor. One common method is the reaction of benzaldehyde with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization can further improve the efficiency of the industrial process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Difluoroethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can react with the difluoroethyl group under basic conditions.
Major Products Formed
Oxidation: 2-(2,2-Difluoroethyl)benzoic acid.
Reduction: 2-(2,2-Difluoroethyl)benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 2-(2,2-Difluoroethyl)benzylamine or 2-(2,2-Difluoroethyl)benzylthiol.
Wissenschaftliche Forschungsanwendungen
2-(2,2-Difluoroethyl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those requiring fluorinated groups for enhanced biological activity and metabolic stability.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 2-(2,2-Difluoroethyl)benzaldehyde involves its interaction with molecular targets through its functional groups. The difluoroethyl group can act as a lipophilic hydrogen bond donor, enhancing the compound’s affinity for specific biological targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to potential biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde: The parent compound without the difluoroethyl group.
2-(2,2-Difluoroethyl)benzoic acid: The oxidized form of 2-(2,2-Difluoroethyl)benzaldehyde.
2-(2,2-Difluoroethyl)benzyl alcohol: The reduced form of this compound.
Uniqueness
This compound is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and physical properties. The fluorine atoms increase the compound’s lipophilicity and metabolic stability, making it valuable in drug design and materials science .
Eigenschaften
Molekularformel |
C9H8F2O |
|---|---|
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
2-(2,2-difluoroethyl)benzaldehyde |
InChI |
InChI=1S/C9H8F2O/c10-9(11)5-7-3-1-2-4-8(7)6-12/h1-4,6,9H,5H2 |
InChI-Schlüssel |
ZLLCVDJONCAZMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3'-Cyano[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12856098.png)
![7-Chloro-6-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B12856107.png)
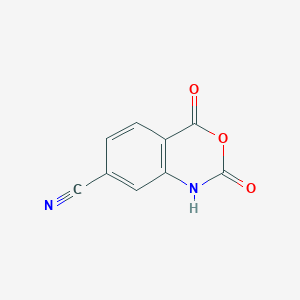
![2-(Bromomethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12856119.png)
![5-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12856122.png)
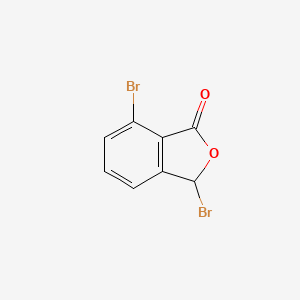


![2-(Chloromethyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12856153.png)
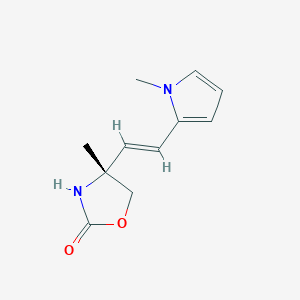
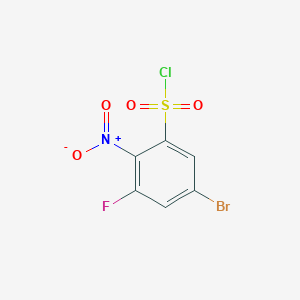
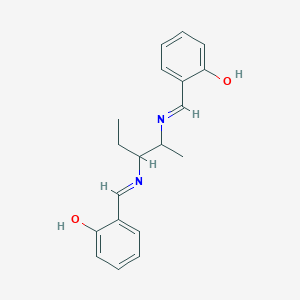
![tert-Butyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B12856171.png)
